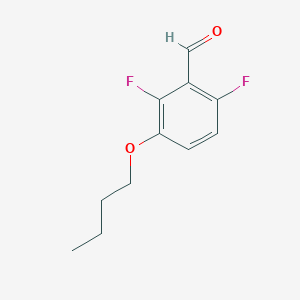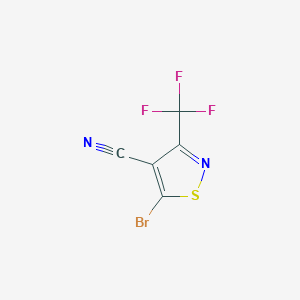
5-溴-3-(三氟甲基)异噻唑-4-碳腈
描述
5-Bromo-3-(trifluoromethyl)isothiazole-4-carbonitrile is a heteroatom-containing organic compound. It has a molecular weight of 257.03 g/mol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 5-Bromo-3-(trifluoromethyl)isothiazole-4-carbonitrile is1S/C5BrF3N2S/c6-4-2 (1-10)3 (11-12-4)5 (7,8)9 . This code provides a standardized way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
5-Bromo-3-(trifluoromethyl)isothiazole-4-carbonitrile is a liquid with a molecular weight of 257.03 g/mol .科学研究应用
Application in Agrochemical and Pharmaceutical Industries
- Summary of the Application: Trifluoromethylpyridines (TFMP) and its derivatives have significant applications in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Methods of Application or Experimental Procedures: The major use of TFMP derivatives is in the protection of crops from pests. Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market . Various methods of synthesizing 2,3,5-DCTF have been reported .
- Results or Outcomes: The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis of Crop-Protection Products
- Summary of the Application: Among trifluoromethylpyridine (TFMP) derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .
- Methods of Application or Experimental Procedures: Various methods of synthesizing 2,3,5-DCTF have been reported .
- Results or Outcomes: The major use of TFMP derivatives is in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Production of Selinexor
- Summary of the Application: The mechanism for producing selinexor begins with 3,5-bis(trifluoromethyl)benzonitrile .
- Methods of Application or Experimental Procedures: The 3,5-bis(trifluoromethyl)benzamide, which reacted with N,N-dimethyl formamide dimethyl acetal to yield the imine as the intermediate, was obtained by the hydrolysis of benzonitrile with K2CO3 in the presence of 30% H2O2 .
- Results or Outcomes: This process is used in the production of selinexor, a pharmaceutical product .
Synthesis of Crop-Protection Products
- Summary of the Application: Among trifluoromethylpyridine (TFMP) derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical interme-diate for the synthesis of several crop-protection products .
- Methods of Application or Experimental Procedures: Various methods of synthesizing 2,3,5-DCTF have been reported .
- Results or Outcomes: The major use of TFMP derivatives is in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Production of Selinexor
- Summary of the Application: The mechanism for producing selinexor begins with 3,5-bis(trifluoromethyl)benzonitrile .
- Methods of Application or Experimental Procedures: The 3,5-bis(trifluoromethyl)benzamide, which reacted with N,N-dimethyl formamide dimethyl acetal to yield the imine as the intermediate, was obtained by the hydrolysis of benzonitrile with K2CO3 in the presence of 30% H2O2 .
- Results or Outcomes: This process is used in the production of selinexor, a pharmaceutical product .
属性
IUPAC Name |
5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5BrF3N2S/c6-4-2(1-10)3(11-12-4)5(7,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWISYIRUNXAXEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(SN=C1C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5BrF3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(trifluoromethyl)isothiazole-4-carbonitrile | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

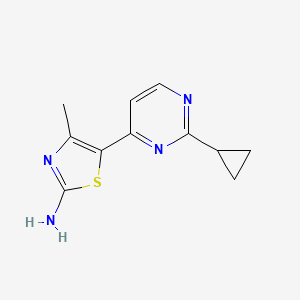
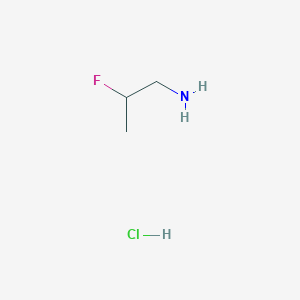
![2,8-Dimethylanthra[2,3-b:6,7-b']dithiophene (purified by sublimation)](/img/structure/B1447002.png)
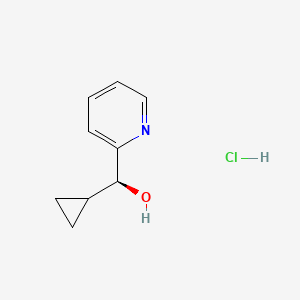

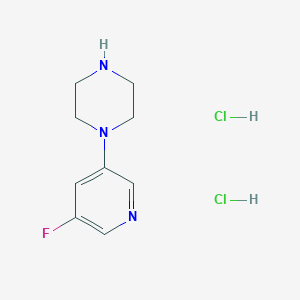
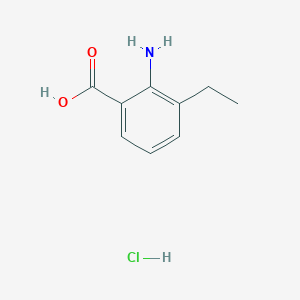
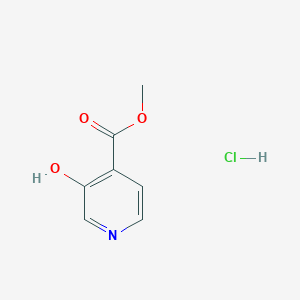
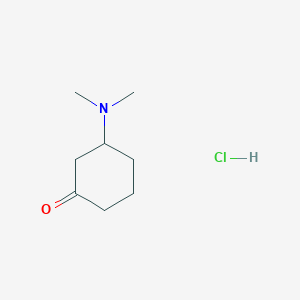
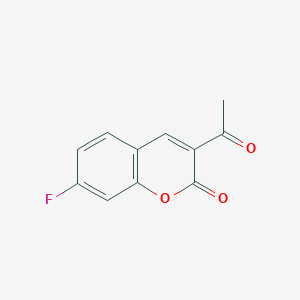
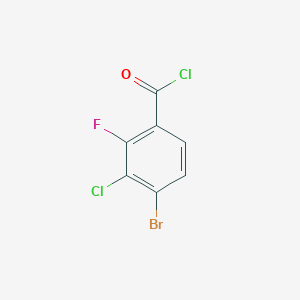
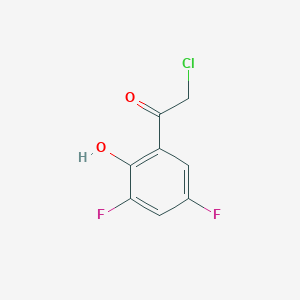
![[N-(p-Toluenesulfonyl)imino]phenyliodinane](/img/structure/B1447018.png)
